tert-Butyl (R)-(1-oxobutan-2-yl)carbamate
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Overview
Description
®-tert-butyl 1-oxobutan-2-ylcarbamate is a chemical compound with a specific stereochemistry, indicated by the ® configuration. This compound is part of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 1-oxobutan-2-ylcarbamate typically involves the reaction of ®-tert-butyl 1-oxobutan-2-amine with a suitable carbamoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-butyl 1-oxobutan-2-ylcarbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 1-oxobutan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
®-tert-butyl 1-oxobutan-2-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein modification.
Industry: In the industrial sector, it can be used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-tert-butyl 1-oxobutan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(2-fluorobenzyl)-1H-indazole-3-carboxamide
- N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
- Ethyl [1-(5-fluoropentyl)-1H-indazole-3-carbonyl]valinate
Uniqueness
®-tert-butyl 1-oxobutan-2-ylcarbamate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and interaction with biological targets. This compound’s distinct structure allows for specific applications in various fields, making it a valuable chemical in research and industry.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m1/s1 |
InChI Key |
NBDAUFXJXMBQRC-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C=O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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